molecular formula C14H15N5O2 B14122456 Pyrazin-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Pyrazin-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B14122456
M. Wt: 285.30 g/mol
InChI Key: QYUMAHUNHUVNAG-UHFFFAOYSA-N
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Description

Pyrazin-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a pyrazine ring, a pyridazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazin-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of pyrazine-2-carboxylic acid with piperidine and pyridazine derivatives under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity through various purification techniques, and adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Pyrazin-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Pyrazin-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a promising candidate for further research .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of Pyrazin-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazin-2-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is unique due to its combination of pyrazine, pyridazine, and piperidine rings. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

pyrazin-2-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone

InChI

InChI=1S/C14H15N5O2/c20-14(12-9-15-6-7-16-12)19-8-2-3-11(10-19)21-13-4-1-5-17-18-13/h1,4-7,9,11H,2-3,8,10H2

InChI Key

QYUMAHUNHUVNAG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CN=C2)OC3=NN=CC=C3

Origin of Product

United States

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